molecular formula C32H27F5N2O6 B3395834 DBCO-PEG2-PFP ester CAS No. 2304558-23-2

DBCO-PEG2-PFP ester

Cat. No. B3395834
M. Wt: 630.6 g/mol
InChI Key: QONGBRUOEUCRRJ-UHFFFAOYSA-N
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Description

DBCO-PEG2-PFP ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a bifunctional reagent that is used for bioconjugation, which involves attaching a biomolecule to a synthetic molecule. The use of DBCO-PEG2-PFP ester has revolutionized the field of bioconjugation, making it easier to study biological processes and develop new therapies.

Scientific Research Applications

DBCO-PEG2-PFP ester is widely used in scientific research due to its ability to selectively bind to biomolecules. This compound is used in bioconjugation reactions to attach synthetic molecules to biological molecules, such as proteins, peptides, and nucleic acids. This has enabled researchers to study biological processes in detail and develop new therapies.

Mechanism Of Action

DBCO-PEG2-PFP ester works by forming a covalent bond with biomolecules that contain a free amine group. The reaction between DBCO-PEG2-PFP ester and the biomolecule forms a stable linkage that is resistant to hydrolysis. This mechanism of action makes DBCO-PEG2-PFP ester an ideal reagent for bioconjugation reactions.

Biochemical And Physiological Effects

DBCO-PEG2-PFP ester has minimal biochemical and physiological effects on biological systems. This makes it an ideal reagent for bioconjugation reactions, as it does not interfere with the biological activity of the biomolecule.

Advantages And Limitations For Lab Experiments

DBCO-PEG2-PFP ester has several advantages for lab experiments, including its ease of use, high efficiency, and selectivity. However, there are also some limitations to its use, such as the need for biomolecules with free amine groups and the potential for non-specific binding.

Future Directions

There are several future directions for the use of DBCO-PEG2-PFP ester in scientific research. One potential application is in the development of new therapies, such as targeted drug delivery systems. Another direction is the use of DBCO-PEG2-PFP ester in the study of biological processes, such as protein-protein interactions and gene expression. Additionally, the development of new bioconjugation techniques using DBCO-PEG2-PFP ester is an area of active research.
Conclusion
DBCO-PEG2-PFP ester is a versatile compound that has revolutionized the field of bioconjugation. Its ability to selectively bind to biomolecules has enabled researchers to study biological processes in detail and develop new therapies. With its ease of use, high efficiency, and selectivity, DBCO-PEG2-PFP ester is a valuable tool for scientific research.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27F5N2O6/c33-27-28(34)30(36)32(31(37)29(27)35)45-26(42)13-15-43-17-18-44-16-14-38-24(40)11-12-25(41)39-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)39/h1-8H,11-19H2,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONGBRUOEUCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27F5N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-PEG2-PFP ester

CAS RN

2304558-23-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304558-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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